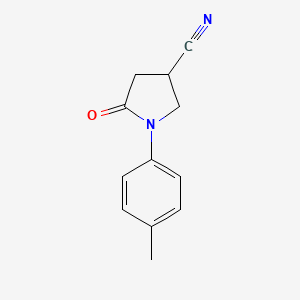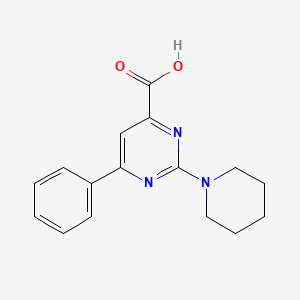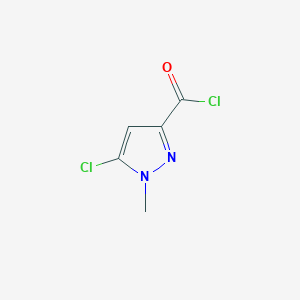
Potassium 2-amino-1,3-benzothiazole-6-carboxylate
描述
Potassium 2-amino-1,3-benzothiazole-6-carboxylate is a chemical compound with the molecular formula C₈H₅KN₂O₂S and a molecular weight of 232.3 g/mol . This compound is known for its unique chemical structure, which includes a benzothiazole ring fused with a carboxylate group and an amino group. It has gained significant attention in various fields of research due to its potential biological activities and applications .
作用机制
Target of Action
Potassium 2-amino-1,3-benzothiazole-6-carboxylate, also known as KBTX, primarily targets voltage-dependent calcium channels . These channels play a crucial role in regulating the influx of calcium ions (Ca2+) into cells, which is essential for various cellular functions such as muscle contraction, neurotransmitter release, and cell signaling .
Mode of Action
KBTX acts as a channel blocker for voltage-dependent calcium channels . By binding to these channels, KBTX inhibits their function, leading to a decrease in the influx of Ca2+ into the cell . This results in a decrease of cytosolic Ca2+ levels .
Biochemical Pathways
The primary biochemical pathway affected by KBTX is the calcium signaling pathway . By blocking the voltage-dependent calcium channels, KBTX disrupts the normal flow of Ca2+ into the cell, thereby affecting the calcium signaling pathway . This can have downstream effects on various cellular processes that rely on calcium signaling, including muscle contraction, neurotransmitter release, and cell signaling .
Result of Action
The primary result of KBTX’s action is a decrease in cytosolic Ca2+ levels . This can affect various cellular processes that rely on calcium signaling, potentially leading to changes in muscle contraction, neurotransmitter release, and cell signaling . The drug also inhibits the activity of sodium channels and modulates potassium channels, which may be responsible for its physiological effects .
生化分析
Biochemical Properties
Potassium 2-amino-1,3-benzothiazole-6-carboxylate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to block voltage-dependent calcium channels, leading to a decrease in cytosolic calcium levels . Additionally, it inhibits the activity of sodium channels and modulates potassium channels, which may be responsible for its physiological effects . These interactions highlight the compound’s potential in regulating ion channel activities and influencing cellular signaling pathways.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By blocking voltage-dependent calcium channels, it reduces cytosolic calcium levels, which can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to inhibit sodium channels and modulate potassium channels further influences cell function, potentially affecting processes such as neurotransmission, muscle contraction, and hormone secretion . These cellular effects underscore the compound’s potential in modulating critical physiological functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with ion channels and other biomolecules. By binding to voltage-dependent calcium channels, the compound blocks the influx of calcium ions, leading to a decrease in cytosolic calcium levels . This inhibition can affect various downstream signaling pathways and cellular processes. Additionally, the compound’s modulation of sodium and potassium channels further influences ion homeostasis and cellular function . These molecular interactions highlight the compound’s potential in regulating ion channel activities and influencing cellular physiology.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound can maintain its inhibitory effects on ion channels over extended periods, although its stability may vary depending on the experimental conditions . Long-term exposure to the compound may also result in changes in cellular function, highlighting the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound’s inhibitory effects on ion channels are dose-dependent, with higher doses resulting in more pronounced effects . High doses of the compound may also lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . These findings underscore the need for careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interactions with ion channels and other biomolecules can influence metabolic flux and metabolite levels, potentially affecting cellular energy production and other metabolic processes . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular physiology.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution, potentially influencing its overall efficacy and safety.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall impact on cellular processes. Understanding the compound’s subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminobenzothiazole derivatives, including potassium 2-amino-1,3-benzothiazole-6-carboxylate, can be achieved through various methods. One common approach involves the reaction of substituted anilines with potassium thiocyanate (KSCN) and bromine (Br₂) in acetic acid (CH₃COOH) . Another method includes the cyclization of 2-aminothiophenols with carbon dioxide (CO₂) in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as nano-BF₃/SiO₂, has been reported to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
Potassium 2-amino-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles such as amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
科学研究应用
Potassium 2-amino-1,3-benzothiazole-6-carboxylate has a wide range of scientific research applications, including:
相似化合物的比较
Similar Compounds
2-Aminobenzothiazole: A closely related compound with similar biological activities but lacking the carboxylate group.
Benzothiazole-2-carboxylic acid: Another related compound that contains a carboxylate group but lacks the amino group.
2-Aminobenzimidazole: A structurally similar compound with a benzimidazole ring instead of a benzothiazole ring.
Uniqueness
Potassium 2-amino-1,3-benzothiazole-6-carboxylate is unique due to its combination of an amino group, a carboxylate group, and a benzothiazole ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
属性
IUPAC Name |
potassium;2-amino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S.K/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8;/h1-3H,(H2,9,10)(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHVJZUDWJGXCF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)[O-])SC(=N2)N.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5KN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[1-(4-Fluorophenyl)cyclobutyl]methanamine](/img/structure/B3073349.png)






![5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3073390.png)



